Peracetylchitobiose

Carbohydrate Chemistry Glycosylation Synthetic Intermediate

Peracetylchitobiose, also known as chitobiose octaacetate (CAS 41670-99-9, C28H40N2O17, MW 676.6), is the fully acetylated derivative of chitobiose, the β-1,4-linked dimer of N-acetylglucosamine that forms the fundamental repeating unit of chitin. Peracetylation of all eight hydroxyl groups converts the parent disaccharide into a highly crystalline solid that is freely soluble in organic solvents, a property that fundamentally enables its use as a protected intermediate in oligosaccharide synthesis.

Molecular Formula C28H40N2O17
Molecular Weight 676.6 g/mol
Cat. No. B12505187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeracetylchitobiose
Molecular FormulaC28H40N2O17
Molecular Weight676.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C28H40N2O17/c1-11(31)29-21-26(43-17(7)37)24(20(10-40-14(4)34)45-27(21)44-18(8)38)47-28-22(30-12(2)32)25(42-16(6)36)23(41-15(5)35)19(46-28)9-39-13(3)33/h19-28H,9-10H2,1-8H3,(H,29,31)(H,30,32)
InChIKeyJUYKRZRMNHWQCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peracetylchitobiose (Chitobiose Octaacetate) — Technical Profile and Core Specifications for Research Procurement


Peracetylchitobiose, also known as chitobiose octaacetate (CAS 41670-99-9, C28H40N2O17, MW 676.6), is the fully acetylated derivative of chitobiose, the β-1,4-linked dimer of N-acetylglucosamine that forms the fundamental repeating unit of chitin . Peracetylation of all eight hydroxyl groups converts the parent disaccharide into a highly crystalline solid that is freely soluble in organic solvents, a property that fundamentally enables its use as a protected intermediate in oligosaccharide synthesis . As a chemically defined, small-molecule chitin derivative, it is employed across glycoscience, enzymology, and synthetic chemistry as a substrate for chitinases, a precursor for chitobiose oxazoline, and an analytical standard for chitooligosaccharide studies [1].

Why Non-Acetylated or Partially Acetylated Chitobiose Analogs Cannot Substitute for Peracetylchitobiose in Synthesis or Analytical Workflows


Generic substitution of peracetylchitobiose with the non-acetylated parent compound N,N'-diacetylchitobiose (CAS 35061-50-8) or the mono-deacetylated derivative 4-O-(N-acetyl-β-D-glucosaminyl)-D-glucosamine results in profound physicochemical and functional incompatibility in the two primary research applications for which peracetylchitobiose is procured. First, the fully O-acetylated peracetylchitobiose is soluble in organic solvents such as DMF and DMSO at concentrations ≥20 mg/mL, a prerequisite for solution-phase glycosylation reactions, whereas non-acetylated chitobiose exhibits negligible solubility in these media, precluding its use as a glycosyl donor without additional protection steps . Second, peracetylchitobiose is not a substrate for chitinases and is therefore used as a stable, protected building block in enzymatic glycosylation cascades; in contrast, N,N'-diacetylchitobiose is the native end product of chitinase hydrolysis and will undergo immediate enzymatic cleavage if present in the same reaction mixture, fundamentally altering the intended synthetic outcome [1]. These binary differences in solubility profile and enzymatic lability mean that experimental protocols optimized for peracetylchitobiose cannot be executed using non-acetylated chitobiose without complete method revalidation.

Peracetylchitobiose: Quantified Differentiation Evidence vs. N,N'-Diacetylchitobiose and Other Chitooligosaccharide Analogs


Organic Solvent Solubility: Peracetylchitobiose vs. N,N'-Diacetylchitobiose

Peracetylchitobiose demonstrates solubility in DMF and DMSO at 20 mg/mL, enabling its direct use as a glycosyl donor in solution-phase oligosaccharide synthesis. The non-acetylated parent compound, N,N'-diacetylchitobiose, is essentially insoluble in these organic solvents and requires additional protection steps before use in similar reactions .

Carbohydrate Chemistry Glycosylation Synthetic Intermediate

Enzymatic Stability: Peracetylchitobiose Resistance to Premature Chitinase Hydrolysis

Peracetylchitobiose is not a substrate for chitinases and serves as a stable, protected intermediate. In contrast, N,N'-diacetylchitobiose is the native end product of chitinase hydrolysis and is subject to immediate enzymatic cleavage in the presence of chitinases. Additionally, 4-O-(N-acetyl-β-D-glucosaminyl)-D-glucosamine, the mono-deacetylated derivative, functions as a chitinase inducer rather than a stable building block [1].

Enzymology Chitinase Assays Substrate Protection

Synthetic Utility: Direct Conversion to Chitobiose Oxazoline for Glycosylation

Peracetylchitobiose can be directly converted to chitobiose oxazoline, a highly reactive glycosyl donor used in the synthesis of chitooligosaccharides and glycoconjugates. This synthetic route is not accessible from N,N'-diacetylchitobiose without prior O-acetylation, which adds multiple steps and reduces overall yield [1][2].

Oligosaccharide Synthesis Glycosyl Donor Chitobiose Oxazoline

Physical Form and Purity: Crystalline Solid with HPLC-Verified Purity ≥95%

Peracetylchitobiose is supplied as a crystalline solid with purity ≥95% as verified by HPLC and identity confirmed by MS and NMR. In contrast, N,N'-diacetylchitobiose is frequently supplied as an amorphous powder with variable purity and hygroscopicity, which can complicate accurate weighing and solution preparation [1].

Analytical Chemistry Reference Standard Quality Control

Peracetylchitobiose: Validated Research and Industrial Application Scenarios Based on Quantified Differentiation Evidence


Synthesis of Chitobiose Oxazoline and Higher Chitooligosaccharides

Peracetylchitobiose is the preferred starting material for the synthesis of chitobiose oxazoline, a key glycosyl donor in the preparation of chitooligosaccharides, glycoconjugates, and N-glycan core structures. Its direct solubility in organic solvents and pre-installed O-acetyl protection eliminate the need for a separate O-acetylation step, streamlining the synthetic route and improving overall process efficiency [1].

Chitinase Enzyme Kinetic Studies Using Protected Substrates

In enzymology, peracetylchitobiose is employed as a protected substrate analog to investigate chitinase binding and catalytic mechanisms without the confounding factor of rapid substrate turnover. Its resistance to hydrolysis allows researchers to perform crystallography, binding studies, and inhibition assays under conditions where N,N'-diacetylchitobiose would be immediately consumed .

Analytical Standard for HPLC and MS Quantification of Chitooligosaccharides

Owing to its high purity (≥95% by HPLC), crystalline form, and well-defined mass (676.6 g/mol), peracetylchitobiose serves as a reliable external standard for the quantification of chitooligosaccharides in complex biological matrices using HPLC-ELSD, HPLC-DAD, or LC-MS. Its non-hygroscopic nature ensures accurate weighing for standard curve preparation [2].

Chemoenzymatic Synthesis of N-Glycan Core Structures

Peracetylchitobiose is used as a protected chitobiose donor in chemoenzymatic strategies for constructing the conserved chitobiosyl core of N-linked glycoproteins. The stability of the peracetylated disaccharide enables its use in glycosyltransferase-catalyzed reactions where the unprotected disaccharide would be degraded or would undergo unwanted side reactions [3].

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